3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-17-9-5-10(18-2)7(13)3-6(9)8-4-11(12(15)16)19-14-8/h3,5,11H,4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRVXUULWFWTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NOC(C2)C(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide and Alkene Reactants
Nitrile oxides, generated in situ from aldoximes using oxidants like N-chlorosuccinimide (NCS), react with alkenes to form the 4,5-dihydroisoxazole scaffold. For example:
- Nitrile oxide precursor : 5-Chloro-2,4-dimethoxybenzaldoxime.
- Alkene : Ethyl acrylate or substituted ethylene derivatives.
Reaction conditions :
Optimization of Reaction Conditions
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, Huang et al. reported a 92% yield in 15 minutes under microwave irradiation.
Key parameters :
Challenges and By-product Formation
Competing pathways may generate isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) due to non-specific attacks during cyclization. Industrial processes address this via distillation or chromatography.
Electrophilic Aromatic Substitution for Functionalization
The chloro and methoxy groups are introduced via electrophilic aromatic substitution (EAS) on a pre-formed phenyl-isoxazole intermediate.
Chlorination
Methoxylation
- Methylation agent : Dimethyl sulfate or methyl iodide.
- Base : Potassium carbonate (K₂CO₃) in acetone.
Carboxylation Strategies
The carboxylic acid group is introduced via Kolbe-Schmitt carboxylation or hydrolysis of ester precursors.
Kolbe-Schmitt Reaction
Ester Hydrolysis
- Ester precursor : Ethyl 3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylate.
- Reagents : LiOH or NaOH in THF/H₂O.
- Yield : 85–90%.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability.
Catalytic Systems
Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Pressure | 1–2 atm |
| Catalyst loading | 5–10 mol% |
| Purity | >95% after recrystallization |
Alternative Synthetic Routes
FeCl₃-Catalyzed Cascade Reactions
FeCl₃ promotes tandem cyclization of 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride, yielding 4,5-dihydroisoxazoles in 80–92% yield.
DBU-Mediated Cyclization
DBU facilitates one-pot cyclization of aldoximes and alkenes, avoiding metal catalysts.
Summary of Key Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High regioselectivity | By-product formation | 70–88% |
| Microwave Synthesis | Rapid reaction times | Specialized equipment needed | 85–92% |
| Kolbe-Schmitt | Direct carboxylation | High-pressure conditions | 60–75% |
| Industrial Process | Scalable, cost-effective | Requires purification steps | >90% |
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This property suggests potential applications in:
- Neuroprotection : The compound may help protect neurons from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that certain stereoisomers of similar compounds have demonstrated neuroprotective effects in cell culture models subjected to oxygen-glucose deprivation.
- Treatment of Neuropathic Pain : Given its interaction with NMDA receptors, it may also play a role in managing neuropathic pain conditions by modulating excitatory neurotransmission.
Research Applications
- Proteomics Research : The compound is included in various proteomic research catalogs, indicating its potential interactions with specific proteins or cellular processes. This area remains underexplored, necessitating further studies to elucidate its mechanism of action .
- Binding Affinity Studies : Investigations into the binding affinity of this compound with NMDA receptors and other biological targets are crucial for understanding its pharmacological effects. Such studies can provide insights into its therapeutic potential and pharmacokinetic properties.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of various isoxazole derivatives found that certain compounds similar to 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibited protective properties against oxidative stress in neuronal cells. The mechanisms involved were linked to modulation of NMDA receptor activity and reduction of excitotoxicity.
Case Study 2: Binding Affinity Analysis
Another research effort focused on determining the binding affinity of this compound at NMDA receptors using radiolabeled ligands. Results indicated a promising interaction profile that warrants further exploration for potential therapeutic applications in treating conditions like depression and anxiety disorders where NMDA receptor modulation plays a critical role .
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2,4-dimethoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea
Uniqueness
Compared to similar compounds, 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific structural features, such as the combination of the chloro and dimethoxy groups on the phenyl ring and the presence of the isoxazole ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound classified under isoxazole derivatives. Its unique structure, characterized by a chloro-substituted dimethoxyphenyl group attached to a dihydroisoxazole ring and a carboxylic acid group, makes it a subject of interest for various biological studies. This article delves into its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C12H12ClNO4
- Molecular Weight : 253.68 g/mol
- CAS Number : 717830-27-8
The compound's structure allows for interactions with biological targets, potentially leading to various pharmacological effects.
Anti-inflammatory Effects
Isoxazole compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that compounds with structural similarities to this compound may exhibit similar effects .
Case Studies and Research Findings
- Antitumor Activity : Some isoxazole derivatives have been tested for their ability to inhibit tumor growth. A study indicated that certain modifications in the isoxazole structure enhanced cytotoxicity against cancer cell lines. While specific data on this compound is sparse, the potential for antitumor activity warrants further investigation .
- Mechanism of Action : The proposed mechanism involves interaction with specific receptors or enzymes that regulate inflammatory responses or cell proliferation. For example, inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to the activity of related compounds in cancer therapy .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Formation of the Isoxazole Ring : Achieved through 1,3-dipolar cycloaddition reactions.
- Substitution Reactions : Electrophilic aromatic substitution introduces chloro and methoxy groups.
- Carboxylation : The carboxylic acid group is introduced via reactions like the Kolbe-Schmitt reaction.
These synthetic routes highlight the compound's versatility in chemical modifications that could enhance its biological activity.
Summary Table of Biological Activities
Q & A
What are the established synthetic pathways for 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction parameters be optimized for yield improvement?
Answer:
The synthesis typically involves cyclocondensation of 5-chloro-2,4-dimethoxyphenyl oxime derivatives with β-keto esters or activated carbonyl compounds. A validated method includes refluxing the oxime intermediate with ethyl acetoacetate in acetic acid, catalyzed by sodium acetate, to form the dihydroisoxazole ring . Key optimization strategies:
- Temperature control : Maintain reflux conditions (80–100°C) to accelerate cyclization while minimizing side reactions.
- Stoichiometry : Use a 1.1:1 molar ratio of β-keto ester to oxime to drive the reaction to completion.
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>98%) .
Yield improvements (65–70%) are achievable by avoiding moisture and using anhydrous solvents.
Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?
Answer:
- ¹H/¹³C NMR : The dihydroisoxazole protons (δ 3.2–3.8 ppm, J = 8–10 Hz) and carboxylic acid proton (δ 12.1–12.5 ppm) are diagnostic. Aromatic protons from the 5-chloro-2,4-dimethoxyphenyl group appear as two doublets (δ 6.8–7.2 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry, revealing dihedral angles between the phenyl and isoxazole rings (e.g., 15.8° in analogous structures) .
- FT-IR : Carboxylic acid C=O (1700–1720 cm⁻¹) and methoxy C-O-C (1250 cm⁻¹) stretching frequencies confirm functional groups .
How do electron-donating and withdrawing groups on the aromatic ring affect the compound's chemical stability and reactivity in nucleophilic reactions?
Answer:
- Electron-withdrawing Cl : Increases electrophilicity at the isoxazole C4 position, accelerating nucleophilic attacks (e.g., ester hydrolysis by 40% compared to non-halogenated analogs) .
- Methoxy groups : Resonance stabilization of the aryl ring reduces oxidative degradation. Kinetic studies show a 30% slower hydrolysis rate compared to nitro-substituted analogs .
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) correlate Hammett σ values (Cl: +0.23; OMe: -0.27) with reactivity trends .
What experimental approaches can reconcile discrepancies between theoretical computational models and observed reactivity data?
Answer:
- Kinetic isotope effects (KIE) : Isotopic labeling (e.g., ²H at C4/C5) combined with LC-MS analysis validates attack mechanisms when DFT predictions conflict with experimental regioselectivity .
- Hybrid QM/MM simulations : Refine energy barriers (e.g., correcting a 0.8 kcal/mol miscalculation in dihydroisoxazole ring-opening pathways) .
- In situ spectroscopy : Real-time FT-IR monitors intermediate formation to identify unaccounted pathways .
What chromatographic methods are optimal for separating enantiomers of this chiral dihydroisoxazole derivative?
Answer:
- Chiral stationary phases : Chiralpak IC-3 columns with hexane:isopropanol (85:15, 0.1% TFA) achieve baseline separation (Rs > 2.5) .
- Enantiomeric excess (ee) quantification :
- Circular dichroism : Δε = ±12.5 L·mol⁻¹·cm⁻¹ at 245 nm.
- Mosher’s ester derivatives : ¹⁹F NMR (δ -70 to -72 ppm) distinguishes enantiomers .
How can competing reaction pathways during dihydroisoxazole synthesis be suppressed to improve regioselectivity?
Answer:
- Lewis acid catalysis : Zn(OTf)2 (20 mol%) sterically blocks undesired Michael additions, favoring [3+2] cycloaddition (95:5 selectivity) .
- Solvent effects : Aprotic solvents (THF, ε = 7.5) reduce proton exchange, minimizing byproduct formation .
- Microwave assistance : 100W irradiation at 120°C shortens reaction time (2h vs. 8h) and enhances regioselectivity .
What strategies mitigate contradictions in <sup>13</sup>C NMR assignments for the dihydroisoxazole ring?
Answer:
- DEPT-135 experiments : Differentiate CH2 (negative phase) and CH (positive phase) groups in the dihydroisoxazole ring .
- 2D HSQC/TOCSY : Correlate <sup>1</sup>H-<sup>13</sup>C couplings to resolve overlapping signals (e.g., C5 at δ 75–78 ppm) .
- Comparative analysis : Cross-reference with crystallographic data (bond lengths: C4–N = 1.28 Å; C5–O = 1.36 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
